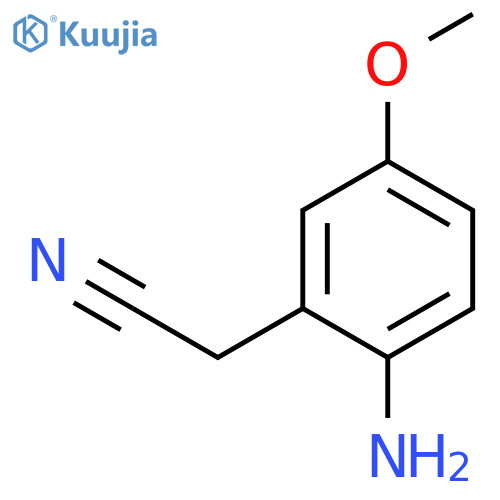

Cas no 90557-38-3 (2-(2-amino-5-methoxyphenyl)acetonitrile)

90557-38-3 structure

商品名:2-(2-amino-5-methoxyphenyl)acetonitrile

2-(2-amino-5-methoxyphenyl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- Benzeneacetonitrile, 2-amino-5-methoxy-

- 2-(2-Amino-5-methoxyphenyl)acetonitrile

- 2-(2-amino-5-methoxyphenyl)acetonitrile

-

2-(2-amino-5-methoxyphenyl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1294703-10.0g |

2-(2-amino-5-methoxyphenyl)acetonitrile |

90557-38-3 | 10.0g |

$3683.0 | 2022-12-06 | ||

| Enamine | EN300-1294703-0.1g |

2-(2-amino-5-methoxyphenyl)acetonitrile |

90557-38-3 | 0.1g |

$755.0 | 2022-12-06 | ||

| Enamine | EN300-1294703-2.5g |

2-(2-amino-5-methoxyphenyl)acetonitrile |

90557-38-3 | 2.5g |

$1680.0 | 2022-12-06 | ||

| Enamine | EN300-1294703-0.5g |

2-(2-amino-5-methoxyphenyl)acetonitrile |

90557-38-3 | 0.5g |

$823.0 | 2022-12-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638093-500mg |

2-(2-Amino-5-methoxyphenyl)acetonitrile |

90557-38-3 | 98% | 500mg |

¥11697.00 | 2024-04-26 | |

| Enamine | EN300-1294703-1.0g |

2-(2-amino-5-methoxyphenyl)acetonitrile |

90557-38-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1294703-0.05g |

2-(2-amino-5-methoxyphenyl)acetonitrile |

90557-38-3 | 0.05g |

$719.0 | 2022-12-06 | ||

| Enamine | EN300-1294703-0.25g |

2-(2-amino-5-methoxyphenyl)acetonitrile |

90557-38-3 | 0.25g |

$789.0 | 2022-12-06 | ||

| Enamine | EN300-1294703-250mg |

2-(2-amino-5-methoxyphenyl)acetonitrile |

90557-38-3 | 250mg |

$642.0 | 2023-09-30 | ||

| Alichem | A015001020-250mg |

2-Amino-5-methoxyphenylacetonitrile |

90557-38-3 | 97% | 250mg |

$504.00 | 2023-08-31 |

2-(2-amino-5-methoxyphenyl)acetonitrile 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

90557-38-3 (2-(2-amino-5-methoxyphenyl)acetonitrile) 関連製品

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量